An In-depth Technical Guide on the Core Basic Properties of (13,13,13-²H₃)Galanthamine
An In-depth Technical Guide on the Core Basic Properties of (13,13,13-²H₃)Galanthamine
This guide provides a comprehensive overview of the fundamental properties of (13,13,13-²H₃)Galanthamine, a deuterated isotopologue of the well-known acetylcholinesterase inhibitor, Galanthamine. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical characteristics, its established dual mechanism of action, and the key signaling pathways it modulates. Furthermore, it outlines detailed, synthesized experimental protocols for its preparation and analytical characterization.
Physicochemical Properties
(13,13,13-²H₃)Galanthamine is a synthetic derivative of Galanthamine where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution is a valuable tool in metabolic studies, allowing for the differentiation of the administered drug from its metabolites.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈D₃NO₃ | [1] |
| Molecular Weight | 290.38 g/mol | [1] |
| Exact Mass | 290.17097377 Da | [1] |
| Appearance | White to almost white powder | [2] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and acetone | [3] |
| Canonical SMILES | C[N]1CCC23C=C--INVALID-LINK--O | [1] |
| InChI Key | ASUTZQLVASHGKV-WGBMMLDESA-N | [1] |
| CAS Number | 1279031-09-2 | [1] |
Mechanism of Action
Galanthamine exhibits a dual mechanism of action that enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
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Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Galanthamine inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[2][4]
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Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galanthamine binds to an allosteric site on nicotinic acetylcholine receptors, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further amplifying the cholinergic signal.[2][4]
The following diagram illustrates this dual mechanism of action:
Signaling Pathways
Galanthamine's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways, primarily the PI3K/Akt and MAPK/JNK pathways.
PI3K/Akt Signaling Pathway
Activation of α7 nicotinic acetylcholine receptors by the allosteric modulatory action of Galanthamine can trigger the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).
MAPK/JNK Signaling Pathway
Galanthamine has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the c-Jun N-terminal Kinase (JNK) signaling cascade. This pathway is involved in cellular responses to stress and can play a role in both cell survival and apoptosis, depending on the context.
Experimental Protocols
The following sections provide detailed, synthesized protocols for the preparation and analysis of (13,13,13-²H₃)Galanthamine. These protocols are based on established chemical principles and analytical techniques.
Synthesis of (13,13,13-²H₃)Galanthamine
The synthesis of (13,13,13-²H₃)Galanthamine is achieved through the deuteromethylation of its precursor, Norgalanthamine, using deuterated methyl iodide.
Materials:
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Norgalanthamine
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Deuterated methyl iodide (CD₃I, 99.5 atom % D)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of Norgalanthamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
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Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
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Add deuterated methyl iodide (1.5 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford (13,13,13-²H₃)Galanthamine as a white solid.
The following workflow diagram illustrates the synthesis and purification process:
Analytical Characterization
Instrumentation:
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400 MHz NMR spectrometer
Sample Preparation:
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Dissolve approximately 5-10 mg of (13,13,13-²H₃)Galanthamine in 0.5 mL of deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
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Expected Observations: The ¹H NMR spectrum will be very similar to that of unlabeled Galanthamine, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.8 ppm. The integration of all other proton signals should remain consistent with the structure.
¹³C NMR Spectroscopy:
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Expected Observations: In the ¹³C NMR spectrum, the signal for the methoxy carbon will be observed as a multiplet (typically a septet) due to coupling with the three deuterium atoms, with a chemical shift slightly different from the corresponding carbon in unlabeled Galanthamine. The signals for all other carbon atoms should remain largely unchanged.
Instrumentation:
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High-resolution mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
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Prepare a dilute solution of (13,13,13-²H₃)Galanthamine in a suitable solvent such as methanol or acetonitrile.
Procedure:
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Acquire the mass spectrum in positive ion mode.
Expected Observations:
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The high-resolution mass spectrum should show a protonated molecular ion ([M+H]⁺) at an m/z value corresponding to the exact mass of (13,13,13-²H₃)Galanthamine plus a proton (approximately 291.1782 Da). This represents a +3 Da shift compared to the unlabeled Galanthamine ([M+H]⁺ ≈ 288.1596 Da).
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The fragmentation pattern in MS/MS analysis will be similar to that of unlabeled Galanthamine, with fragments containing the deuterated methoxy group showing a +3 Da mass shift.
